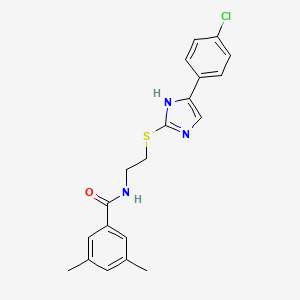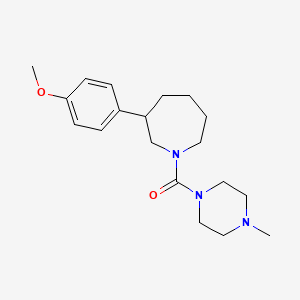
1-(4-甲基哌嗪-1-基)-3-(4-甲氧基苯基)氮杂环庚烷酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is a complex organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
科学研究应用
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
作用机制
Target of Action
It is known that piperazine analogs, which are structurally similar to this compound, have shown potent antiproliferative activity against various types of tumors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of cells .
Biochemical Pathways
Based on the antiproliferative activity of similar compounds, it can be inferred that it may affect pathways related to cell growth and proliferation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of cell growth, particularly in tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the azepane ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the 4-methoxyphenyl group: This step can be accomplished via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the azepane derivative.
Attachment of the 4-methylpiperazine-1-carbonyl group: This step involves the acylation of the azepane derivative with 4-methylpiperazine-1-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane.
Reduction: Formation of 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-hydroxy)azepane.
Substitution: Formation of 3-(4-substituted phenyl)-1-(4-methylpiperazine-1-carbonyl)azepane.
相似化合物的比较
Similar Compounds
- 3-(4-hydroxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
- 3-(4-chlorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
- 3-(4-methylphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
Uniqueness
3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for its molecular targets.
属性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-20-11-13-21(14-12-20)19(23)22-10-4-3-5-17(15-22)16-6-8-18(24-2)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUWUNHMQWNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
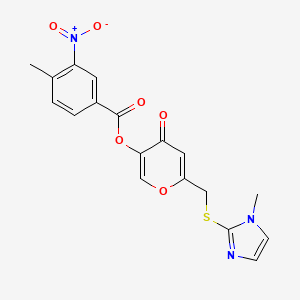

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)
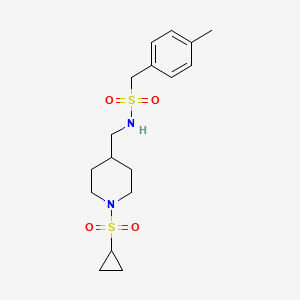

![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)
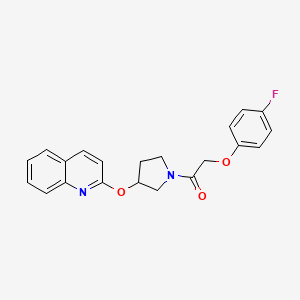
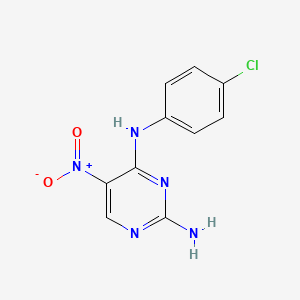
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2512646.png)
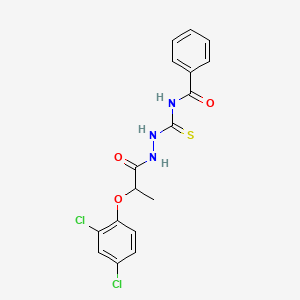
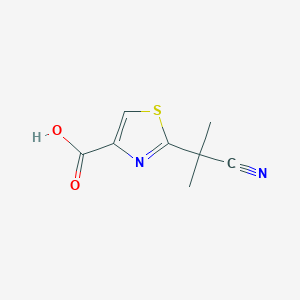
amino}pyridine-2-carbonitrile](/img/structure/B2512652.png)
